molecular formula C4H10CuN2O4 B075891 Bis(2-aminoacetoxy)copper CAS No. 13479-54-4

Bis(2-aminoacetoxy)copper

Cat. No. B075891
Key on ui cas rn: 13479-54-4
M. Wt: 213.68 g/mol
InChI Key: WGVOPTNBABZITL-UHFFFAOYSA-N
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Patent
US05676706

Procedure details

1.8 g (9.8 mmol) copper(II) acetate is dissolved in 100 ml hot methanol, and a solution of 1.5 g (20 mmol) glycine in 50 ml methanol is added with stirring. The solution becomes turbid due to precipitation of the product. Stirring is continued for two hours at a temperature causing precipitation. The precipitated product is filtered off and dried.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[NH2:10][CH2:11][C:12]([OH:14])=[O:13]>CO>[NH2:10][CH2:11][C:12]([O-:14])=[O:13].[Cu+2:5].[NH2:10][CH2:11][C:12]([O-:14])=[O:13] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
due to precipitation of the product
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NCC(=O)[O-].[Cu+2].NCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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